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Compound of Interest

Compound Name: 2,6-Dichloronitrosobenzene

Cat. No.: B073552 Get Quote

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for

2,6-dichloronitrosobenzene. Due to the limited availability of published experimental spectra

for this specific compound, this document focuses on predicted spectroscopic values derived

from established principles and data from analogous structures. It is intended for researchers,

scientists, and professionals in drug development who require a foundational understanding of

the structural characterization of this molecule. The guide includes predicted data for Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry

(MS), alongside detailed, standardized experimental protocols for data acquisition and

visualizations of key processes.

Introduction
2,6-Dichloronitrosobenzene is an aromatic organic compound characterized by a benzene

ring substituted with two chlorine atoms at the ortho positions and a nitroso group. The nitroso

(-N=O) functional group imparts unique electronic and structural properties, making it a

molecule of interest in synthetic chemistry and materials science. Accurate spectroscopic

characterization is crucial for confirming its identity and purity. This guide presents a predictive

analysis of its spectral properties to aid researchers in its identification.

Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 2,6-
dichloronitrosobenzene. These values are estimated based on the known effects of chloro-

and nitroso- substituents on a benzene ring and data from similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework. The predicted

symmetry of 2,6-dichloronitrosobenzene (C₂ᵥ) simplifies its NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
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Nucleus

Predicted

Chemical Shift

(δ, ppm)

Assignment Multiplicity Notes

¹H NMR ~7.6 - 7.8 H-4 Triplet (t)

The downfield

shift is due to

deshielding by

the

electronegative

nitroso and

chloro groups.

¹H NMR ~7.3 - 7.5 H-3, H-5 Doublet (d)

These two

protons are

chemically

equivalent due to

molecular

symmetry.

¹³C NMR > 150 C-1 (C-N=O) Singlet

The carbon

attached to the

nitroso group is

expected to be

significantly

deshielded.

¹³C NMR ~130 - 135 C-2, C-6 (C-Cl) Singlet

The two carbons

attached to

chlorine atoms

are equivalent.

¹³C NMR ~125 - 130 C-4 Singlet

¹³C NMR ~120 - 125 C-3, C-5 Singlet

These two

carbons are

equivalent.

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies.
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Table 2: Predicted IR Absorption Bands

Frequency Range

(cm⁻¹)
Vibration Type Intensity Notes

3100 - 3000 Aromatic C-H Stretch Medium-Weak

Characteristic of sp²

C-H bonds on the

benzene ring.

~1600 - 1585
Aromatic C=C Stretch

(in-ring)
Medium

A key indicator of the

aromatic backbone.

~1500 - 1400
Aromatic C=C Stretch

(in-ring)
Medium-Strong

Another characteristic

aromatic ring

vibration.

~1500 N=O Stretch Strong

The nitroso group has

a strong,

characteristic

absorption in this

region.

~1100 - 1000 C-Cl Stretch Strong

Corresponds to the

stretching of the

carbon-chlorine

bonds.

900 - 675
Aromatic C-H "Out-of-

Plane" Bend
Strong

The specific frequency

can help confirm the

substitution pattern on

the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Nitroso compounds are known for their characteristic colors.

Table 3: Predicted UV-Vis Absorption Maxima (in Methanol)
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Transition Type Predicted λₘₐₓ (nm) Notes

n → π ~650 - 750

This transition involves the

non-bonding electrons on the

oxygen of the nitroso group. It

occurs at a long wavelength

and is responsible for the

typical blue or green color of

monomeric C-nitroso

compounds.

π → π ~280 - 320

This is a higher-energy

transition associated with the

conjugated π-system of the

aromatic ring and the nitroso

group.

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information

through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data
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Parameter Predicted Value Notes

Molecular Formula C₆H₃Cl₂NO

Molecular Weight 175.00 g/mol

Calculated using the most

common isotopes (¹H, ¹²C, ¹⁴N,

¹⁶O, ³⁵Cl).

Molecular Ion (M⁺) m/z 175 (¹²C₆¹H₃³⁵Cl₂¹⁴N¹⁶O)
The primary molecular ion

peak.

Isotopic Peaks m/z 177 (M+2), m/z 179 (M+4)

The presence of two chlorine

atoms results in a

characteristic isotopic pattern.

The expected intensity ratio of

the M⁺, M+2, and M+4 peaks

will be approximately 9:6:1,

which is a definitive signature

for a molecule containing two

chlorine atoms.

Key Fragmentation Peaks
m/z 145 [M-NO]⁺, m/z 110 [M-

NO-Cl]⁺

Loss of the nitroso group (-30

Da) is a common

fragmentation pathway.

Subsequent loss of a chlorine

atom (-35 Da) would also be

expected.

Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for a solid

aromatic compound such as 2,6-dichloronitrosobenzene.

NMR Data Acquisition (¹H and ¹³C)
Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5

mm NMR tube. Ensure the sample is fully dissolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b073552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

spectral width of approximately 16 ppm centered around 6 ppm is typical. Set the relaxation

delay to at least 5 seconds to ensure quantitative integration.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A spectral width of 240 ppm is standard. A larger number of scans (e.g., 1024 or

more) and a longer acquisition time will be necessary due to the low natural abundance of

¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale

using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Data Acquisition (FTIR-ATR)
Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the

crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and

the crystal. Acquire a background spectrum of the clean, empty ATR crystal to account for

atmospheric H₂O and CO₂. Acquire the sample spectrum, typically by co-adding 16 or 32

scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically presented in terms of percent

transmittance versus wavenumber (cm⁻¹). Label significant peaks corresponding to the

principal functional groups.

UV-Vis Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol or ethanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with

the pure solvent to serve as the reference blank. Fill a second cuvette with the sample
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solution. Place both cuvettes in the spectrometer.

Spectrum Collection: Scan a wavelength range from approximately 800 nm down to 200 nm.

The instrument will automatically subtract the solvent absorbance.

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Mass Spectrometry Data Acquisition (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70

eV) for Electron Ionization (EI). This will generate the molecular ion and various fragment

ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the characteristic isotopic pattern. Interpret major fragment ions to support the proposed

structure.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of

2,6-dichloronitrosobenzene.
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Figure 1: General Workflow for Synthesis & Spectroscopic Characterization
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Figure 2: Predicted ¹H NMR Splitting Pattern Logic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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